molecular formula C18H21BrO2 B13927129 2-(3-(8-Bromonaphthalen-1-yl)propoxy)tetrahydro-2H-pyran

2-(3-(8-Bromonaphthalen-1-yl)propoxy)tetrahydro-2H-pyran

Cat. No.: B13927129
M. Wt: 349.3 g/mol
InChI Key: NLWNGMYUEXWQDY-UHFFFAOYSA-N
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Description

2-(3-(8-Bromonaphthalen-1-yl)propoxy)tetrahydro-2H-pyran is a complex organic compound that features a tetrahydropyran ring and a bromonaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(8-Bromonaphthalen-1-yl)propoxy)tetrahydro-2H-pyran typically involves the reaction of 8-bromonaphthalene with 3-chloropropanol in the presence of a base to form 3-(8-bromonaphthalen-1-yl)propoxy. This intermediate is then reacted with tetrahydro-2H-pyran under acidic conditions to yield the final product .

Industrial Production Methods

This could include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3-(8-Bromonaphthalen-1-yl)propoxy)tetrahydro-2H-pyran can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-(8-Bromonaphthalen-1-yl)propoxy)tetrahydro-2H-pyran has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the bromonaphthalene moiety.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-(8-Bromonaphthalen-1-yl)propoxy)tetrahydro-2H-pyran is not fully understood, but it is believed to interact with various molecular targets and pathways. The bromonaphthalene moiety may intercalate with DNA, leading to potential anti-cancer effects. Additionally, the compound may inhibit specific enzymes or receptors involved in inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromopropoxy)tetrahydro-2H-pyran
  • 2-(6-Bromohexyloxy)tetrahydro-2H-pyran
  • 2-(Bromomethyl)tetrahydro-2H-pyran

Uniqueness

2-(3-(8-Bromonaphthalen-1-yl)propoxy)tetrahydro-2H-pyran is unique due to the presence of the bromonaphthalene moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules .

Properties

Molecular Formula

C18H21BrO2

Molecular Weight

349.3 g/mol

IUPAC Name

2-[3-(8-bromonaphthalen-1-yl)propoxy]oxane

InChI

InChI=1S/C18H21BrO2/c19-16-10-4-8-14-6-3-7-15(18(14)16)9-5-13-21-17-11-1-2-12-20-17/h3-4,6-8,10,17H,1-2,5,9,11-13H2

InChI Key

NLWNGMYUEXWQDY-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCCC2=CC=CC3=C2C(=CC=C3)Br

Origin of Product

United States

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